2-Hydroxy-3,6-dimethylbenzoyl chloride

Description

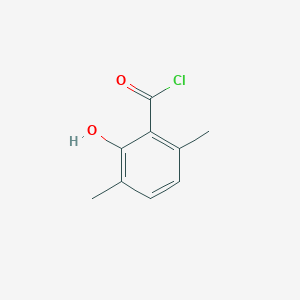

2-Hydroxy-3,6-dimethylbenzoyl chloride (CAS: 35716-43-9) is an acyl chloride derivative of salicylic acid, featuring hydroxyl (-OH) and methyl (-CH₃) substituents at the 2-, 3-, and 6-positions of the benzene ring, respectively. As an organic intermediate, it is primarily used in synthesizing pharmaceuticals, agrochemicals, and specialty polymers. Its structure combines electron-donating methyl groups with the reactive acyl chloride moiety, influencing its solubility, stability, and reactivity .

Properties

CAS No. |

35716-43-9 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-hydroxy-3,6-dimethylbenzoyl chloride |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-4-6(2)8(11)7(5)9(10)12/h3-4,11H,1-2H3 |

InChI Key |

ZAWAYUSSUYHYTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)O)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,6-dimethylbenzoyl chloride typically involves the chlorination of 2-Hydroxy-3,6-dimethylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,6-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 2-Hydroxy-3,6-dimethylbenzoic acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination reactions.

Phosphorus Trichloride (PCl3): Another chlorinating agent.

Amines, Alcohols, and Thiols: Nucleophiles for substitution reactions.

Water: For hydrolysis reactions.

Major Products Formed

Amides, Esters, and Thioesters: From substitution reactions.

2-Hydroxy-3,6-dimethylbenzoic acid: From hydrolysis.

Scientific Research Applications

2-Hydroxy-3,6-dimethylbenzoyl chloride finds applications in various scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of polymers and resins.

Biology: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,6-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The hydroxyl group on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-Hydroxy-3,5-Diiodobenzoyl Chloride (CAS: Unspecified)

This analogue replaces methyl groups with iodine atoms at the 3- and 5-positions. Key differences include:

- Physical Properties: Higher density (2.11 g/cm³) and melting point (140–142°C) due to iodine’s large atomic mass and strong intermolecular forces . Solubility in polar solvents (e.g., ethanol, dichloromethane) contrasts with the dimethyl variant’s likely preference for less polar solvents.

- Applications :

Other Analogues (Hypothetical Comparison)

- 2-Hydroxy-4-nitrobenzoyl Chloride :

- The nitro group’s strong electron-withdrawing effect increases acyl chloride reactivity but reduces stability under basic conditions.

Data Table: Comparative Analysis

Research Findings and Substituent Effects

- Methyl Groups: Enhance solubility in non-polar solvents due to hydrophobicity. Electron-donating nature increases electron density at the acyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Iodine Atoms :

- Introduce steric bulk and higher molecular weight, raising melting points and density.

- Electron-withdrawing effects may stabilize the molecule against hydrolysis but reduce reactivity in certain conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.